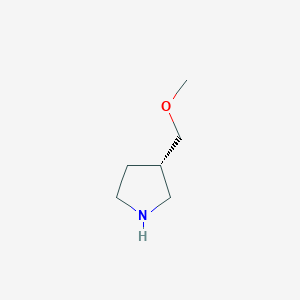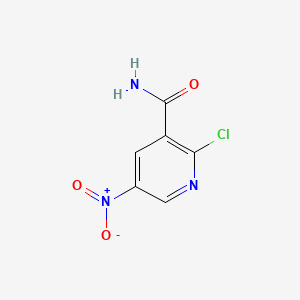
Urea, N-(2-chloroethyl)-N'-(2-hydroxyethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Urea, N-(2-chloroethyl)-N'-(2-hydroxyethyl)-, also known as CEUs, are a class of compounds that have been studied for their potential as antimitotic antitumor agents. These compounds have been shown to exhibit significant cytotoxicity against a variety of tumor cell lines. The structure-activity relationship (SAR) studies suggest that certain structural features are crucial for their biological activity, including a branched alkyl chain or a halogen at the 4-position of the phenyl ring, an exocyclic urea function, and a N'-2-chloroethyl moiety .
Synthesis Analysis
The synthesis of CEUs involves the reaction of appropriate aryl amines with chloroethyl isocyanates or chloroethyl chlorides to form the desired urea derivatives. For example, the synthesis of 1-(2-chloroethyl)-2-imidazolidinone was achieved using urea and N-(hydroxyethyl)ethylenediamine through condensation and chlorination reactions, yielding a high product yield of 91.5% . This indicates that the synthesis of CEUs can be performed with high efficiency and industrial value.
Molecular Structure Analysis
The molecular structure of CEUs is characterized by the presence of an aryl group attached to the nitrogen of the urea moiety, which is further substituted with a 2-chloroethyl group. This structure is essential for the antiproliferative activity of these compounds. The importance of the Glu198 residue in β-tubulin for the stability of microtubules has been highlighted, and the covalent binding of CEUs to this residue has been demonstrated .
Chemical Reactions Analysis
CEUs interact with β-tubulin by covalently binding near the colchicine-binding site, leading to microtubule depolymerization. This binding results in the modification of Glu198, which is a key residue for microtubule stability. The modification of Glu198 by CEUs correlates with a decrease in the acetylation of Lys40 on α-tubulin, indicating an effect on microtubule stability and dynamics .
Physical and Chemical Properties Analysis
The physical and chemical properties of CEUs are influenced by their molecular structure. The presence of the 2-chloroethyl group makes them reactive alkylating agents, capable of forming covalent bonds with nucleophilic sites in proteins. Despite being potent alkylators, CEUs are considered weak DNA-damaging agents and do not interact with the thiol function of glutathione or glutathione reductase, distinguishing them from traditional alkylating chemotherapeutic agents .
科学的研究の応用
Biological Activity and Therapeutic Potential
Urea, N-(2-chloroethyl)-N'-(2-hydroxyethyl)-, and its derivatives have been studied for their biological activities, including antitumor properties. For instance, specific chloroethylnitrosoureas display varying degrees of antitumor activity, therapeutic effectiveness, and genotoxicity, suggesting a complex relationship between their chemical structure and biological effects. Such compounds have been used to investigate the therapeutic activity and genotoxic potential of chloroethylnitrosoureas, revealing insights into their DNA interaction mechanisms (Zeller et al., 1989).
Agricultural Applications
Urea, N-(2-chloroethyl)-N'-(2-hydroxyethyl)-, has significant applications in agriculture, particularly as a nitrogen fertilizer. Studies have examined the use of urease inhibitors to mitigate ammonia emissions from urea-based fertilizers, showcasing the potential to enhance fertilizer efficiency and reduce environmental impact. For example, urease inhibitors like N-(n-butyl) thiophosphoric triamide (NBPT) have demonstrated effectiveness in reducing ammonia, nitrous oxide, and nitric oxide emissions, thereby contributing to more sustainable farming practices (Abalos et al., 2012). Furthermore, the addition of inhibitors to nitrogen fertilizers such as urea ammonium nitrate has shown promise in reducing ammonia emission and enhancing crop yield (Nikolajsen et al., 2020).
Environmental Impact and Water Quality
The widespread use of urea in agriculture has environmental implications, particularly in relation to water quality. Research has indicated that pollution with urea can degrade water quality, particularly in phosphorus-rich lakes, by affecting algal biomass and increasing microcystin concentrations. This highlights the need for careful management of urea-based fertilizers to mitigate their impact on aquatic ecosystems (Finlay et al., 2010).
特性
IUPAC Name |
1-(2-chloroethyl)-3-(2-hydroxyethyl)urea |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11ClN2O2/c6-1-2-7-5(10)8-3-4-9/h9H,1-4H2,(H2,7,8,10) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRZGGEMBAWCTNR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CO)NC(=O)NCCCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11ClN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00221692 |
Source


|
| Record name | Urea, N-(2-chloroethyl)-N'-(2-hydroxyethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00221692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Urea, N-(2-chloroethyl)-N'-(2-hydroxyethyl)- | |
CAS RN |
71479-93-1 |
Source


|
| Record name | Urea, N-(2-chloroethyl)-N'-(2-hydroxyethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071479931 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Urea, N-(2-chloroethyl)-N'-(2-hydroxyethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00221692 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

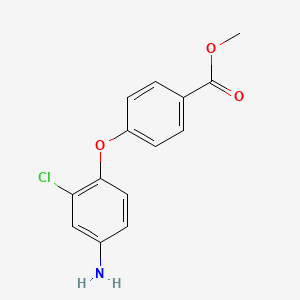
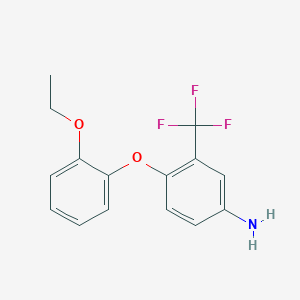
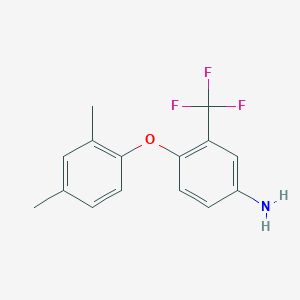
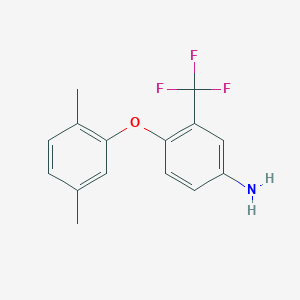
![N-{3-[4-Amino-2-(trifluoromethyl)phenoxy]phenyl}-N,N-dimethylamine](/img/structure/B1345877.png)
![N-{3-[4-Amino-3-(trifluoromethyl)phenoxy]phenyl}-N,N-dimethylamine](/img/structure/B1345885.png)
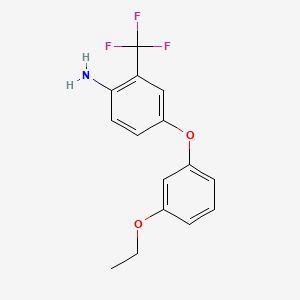
![4-[3-(Tert-butyl)phenoxy]-3-fluorophenylamine](/img/structure/B1345902.png)
![4-[4-(Tert-butyl)phenoxy]-3-fluorophenylamine](/img/structure/B1345904.png)
